Cyclopentadecene (E)

Description

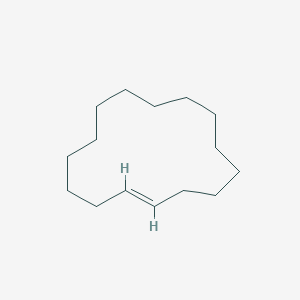

Cyclopentadecene (E), with the chemical formula C₁₅H₂₈ and CAS registry number 2146-35-2 , is a macrocyclic alkene characterized by a 15-membered carbon ring and a trans-configuration (E) double bond. Its molecular weight is 208.38 g/mol, identical to its stereoisomer (Z)-cyclopentadecene (CAS 34458-54-3) .

Properties

CAS No. |

2146-35-2 |

|---|---|

Molecular Formula |

C15H28 |

Molecular Weight |

208.38 g/mol |

IUPAC Name |

cyclopentadecene |

InChI |

InChI=1S/C15H28/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,3-15H2/b2-1+ |

InChI Key |

BKUVLGADJFPJRI-OWOJBTEDSA-N |

Isomeric SMILES |

C1CCCCCC/C=C/CCCCCC1 |

Canonical SMILES |

C1CCCCCCC=CCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentadecene (E) can be synthesized through several methods. One common approach involves the dehydrogenation of cyclopentadecane. Another method includes the ring-closing metathesis of long-chain dienes. The reaction conditions typically involve the use of catalysts such as Grubbs’ catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, cyclopentadecene (E) is often produced through the catalytic dehydrogenation of cyclopentadecane. This process involves heating cyclopentadecane in the presence of a dehydrogenation catalyst, such as platinum or palladium, at high temperatures. The resulting product is then purified through distillation to obtain cyclopentadecene (E) with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentadecene (E) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclopentadecanone or other oxygenated derivatives.

Reduction: The double bond in cyclopentadecene (E) can be reduced to form cyclopentadecane.

Substitution: It can undergo substitution reactions, particularly at the allylic position, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for reduction.

Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Major Products Formed

Oxidation: Cyclopentadecanone and other oxygenated compounds.

Reduction: Cyclopentadecane.

Substitution: Allylic bromides and other substituted derivatives.

Scientific Research Applications

Cyclopentadecene (E) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Cyclopentadecene (E) is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of cyclopentadecene (E) depends on the specific application and the target moleculeThe molecular targets and pathways involved vary depending on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Stereoisomer: (Z)-Cyclopentadecene

- Structural Similarities : Both isomers share the molecular formula C₁₅H₂₈ and a 15-membered ring system .

- Key Differences :

- Configuration : The (E) isomer has a trans double bond, whereas the (Z) isomer adopts a cis configuration. This difference impacts molecular geometry, polarity, and intermolecular interactions.

- Physical Properties : Stereoisomerism often influences melting points and solubilities. For example, cis isomers typically exhibit lower melting points due to reduced symmetry .

- Applications : Both isomers may serve as intermediates in organic synthesis, though their stereochemistry could dictate reactivity in cycloaddition or hydrogenation reactions.

Smaller Homolog: (E)-Cyclodecene

- Structure : A 10-membered cyclic alkene (C₁₀H₁₈) with a trans double bond (CAS 2198-20-1) .

- Key Data :

- Boiling Point : 472 K (199°C), significantly lower than Cyclopentadecene (E) (predicted to exceed 500 K due to higher molecular weight) .

- Thermodynamics : Cyclodecene (E) has a molar volume of 138.25 ml/mol , whereas Cyclopentadecene (E) likely occupies a larger volume (~300 ml/mol inferred from analogs) .

- Reactivity : Smaller rings like cyclodecene exhibit higher strain, enhancing reactivity in ring-opening reactions compared to more stable macrocycles like Cyclopentadecene (E).

Functionalized Analog: (E)-2-Cycloheptadecen-1-one

- Structure : A 17-membered ring with a ketone group and trans double bond (CAS 160142-88-1) .

- Key Differences: Functional Group: The ketone introduces polarity, increasing solubility in polar solvents compared to Cyclopentadecene (E). Applications: Used in pheromone studies due to structural mimicry of natural signaling molecules . Cyclopentadecene (E), lacking a ketone, may instead serve as a non-polar solvent or fragrance component.

Oxygenated Derivative: Cyclopentadecene Oxide

- Reactivity : The epoxide group enhances electrophilicity, making it reactive in nucleophilic ring-opening reactions (e.g., with acids or bases). Cyclopentadecene (E), as a simple alkene, undergoes addition or oxidation reactions.

- Applications : Epoxides are valuable in polymer chemistry, whereas Cyclopentadecene (E) is more suited to hydrogenation or metathesis processes.

Data Table: Comparative Properties of Cyclopentadecene (E) and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Functional Group | Boiling Point (K) | logP (Predicted) |

|---|---|---|---|---|---|---|

| Cyclopentadecene (E) | C₁₅H₂₈ | 208.38 | 15 | Alkene (E) | ~510* | 6.8–7.2† |

| (Z)-Cyclopentadecene | C₁₅H₂₈ | 208.38 | 15 | Alkene (Z) | ~500* | 6.5–7.0† |

| (E)-Cyclodecene | C₁₀H₁₈ | 138.25 | 10 | Alkene (E) | 472 | 4.2–4.5‡ |

| (E)-2-Cycloheptadecen-1-one | C₁₇H₃₀O | 250.42 | 17 | Ketone | ~550* | 5.0–5.5‡ |

| Cyclopentadecene Oxide | C₁₅H₂₈O | 224.38 | 15 | Epoxide | ~520* | 3.5–4.0‡ |

*Predicted based on homologous series.

†Estimated using Crippen and McGowan methods for alkenes .

‡Inferred from functional group contributions .

Limitations and Recommendations

The provided evidence lacks direct thermodynamic data for Cyclopentadecene (E), necessitating extrapolation from analogs. Future studies should prioritize experimental measurements of its ΔfH° , Tboil , and logP for precise comparisons. Additionally, computational modeling (e.g., DFT) could validate predicted properties .

By synthesizing data from structural analogs and derivatives, this analysis underscores the unique role of Cyclopentadecene (E) in macrocyclic chemistry, while highlighting gaps in current literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.